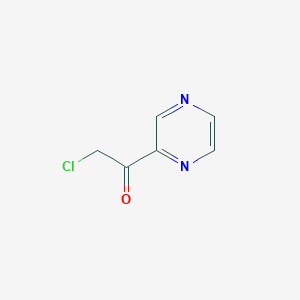![molecular formula C17H20ClN3O3 B2392954 3-(4-Chlorobenzyl)-8-propionyl-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021100-83-3](/img/structure/B2392954.png)
3-(4-Chlorobenzyl)-8-propionyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Chlorobenzyl)-8-propionyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of spirocyclic compounds, which are known for their diverse biological activities. In 5]decane-2,4-dione.
作用机制
Target of Action
The primary targets of 3-(4-Chlorobenzyl)-8-propionyl-1,3,8-triazaspiro[4.5]decane-2,4-dione are the Receptor-interacting protein kinases (RIPKs) . These kinases, specifically RIPK1 and RIPK3, along with the mixed lineage kinase domain-like protein (MLKL) pseudokinase, constitute the core components of the necroptosis signaling pathway . Necroptosis is a type of programmed cell death involved in various pathophysiological disorders, including inflammatory, neurodegenerative, infectious, and malignant diseases .
Mode of Action
This compound acts as an inhibitor of RIPK1 . Molecular docking analysis suggests that the benzyl groups of the compound are inserted into the bottom of a deep hydrophobic pocket and form T-shaped π–π interactions with His136 . This interaction inhibits the kinase activity of RIPK1, thereby disrupting the necroptosis signaling pathway .
Biochemical Pathways
The compound affects the necroptosis signaling pathway, which is initiated by signals from death receptors in the tumor necrosis factor (TNF) superfamily, Toll-like receptors (TLRs), interferon receptors (IFNAR), or Z-DNA binding protein 1 (ZBP1) . By inhibiting RIPK1, the compound prevents the downstream activation of RIPK3 and MLKL, key components in the necroptosis signaling pathway . This disruption can lead to a decrease in necroptotic cell death, potentially alleviating symptoms of diseases where necroptosis plays a role .
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the inhibition of necroptotic cell death . Necroptosis is characterized by cell swelling, plasma membrane rupture, and the release of cellular contents . By inhibiting this process, the compound can potentially prevent organ injury and immune-stress responses that are often associated with necroptosis .
实验室实验的优点和局限性
One of the main advantages of 3-(4-Chlorobenzyl)-8-propionyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is its potential as an anti-cancer agent. However, there are also limitations to its use in lab experiments. One of the main limitations is its low solubility, which can make it difficult to work with in certain experiments. In addition, its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
未来方向
There are several future directions for research on 3-(4-Chlorobenzyl)-8-propionyl-1,3,8-triazaspiro[4.5]decane-2,4-dione. One area of research is to study its potential as a treatment for other diseases, such as inflammatory disorders. Another area of research is to study its mechanism of action in more detail, in order to develop more effective treatments for cancer. Finally, research can be conducted to improve the solubility and stability of this compound, making it easier to work with in lab experiments.
In conclusion, this compound is a promising compound that has potential therapeutic properties. Its synthesis method involves a multi-step process that requires expertise in organic chemistry. Studies have shown that this compound can induce apoptosis in cancer cells, making it a potential candidate for cancer treatment. However, there are also limitations to its use in lab experiments, such as its low solubility. Future research can be conducted to study its potential as a treatment for other diseases, its mechanism of action, and to improve its solubility and stability.
合成方法
The synthesis of 3-(4-Chlorobenzyl)-8-propionyl-1,3,8-triazaspiro[4.5]decane-2,4-dione involves a multi-step process that requires expertise in organic chemistry. The first step involves the reaction of 2,4-pentanedione with hydrazine hydrate to form 1,3,8-triaza-spiro[4.5]decan-4-one. The second step involves the reaction of 1,3,8-triaza-spiro[4.5]decan-4-one with propionic anhydride to form 8-propionyl-1,3,8-triaza-spiro[4.5]decane-4-one. The final step involves the reaction of 8-propionyl-1,3,8-triaza-spiro[4.5]decane-4-one with 4-chlorobenzyl chloride to form this compound.
科学研究应用
3-(4-Chlorobenzyl)-8-propionyl-1,3,8-triazaspiro[4.5]decane-2,4-dione has been studied for its potential therapeutic properties. One of the most promising areas of research is its potential use as an anti-cancer agent. Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for cancer treatment.
生化分析
Biochemical Properties
The compound 3-(4-Chlorobenzyl)-8-propionyl-1,3,8-triazaspiro[4.5]decane-2,4-dione has been found to interact with delta opioid receptors . It appears to bind to the orthosteric site of these receptors based on docking and molecular dynamic simulations . This interaction is selective for the delta opioid receptor over a panel of 167 other G-protein coupled receptors .
Cellular Effects
In cellular processes, this compound has shown to have anti-allodynic efficacy in a complete Freund’s adjuvant model of inflammatory pain in C57BL/6 male and female mice . This suggests that the compound can influence cell function and impact cell signaling pathways.
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, specifically delta opioid receptors . The compound is slightly biased towards G-protein signaling , indicating potential changes in gene expression.
Temporal Effects in Laboratory Settings
Its efficacy in pain models suggests potential long-term effects on cellular function .
属性
IUPAC Name |
3-[(4-chlorophenyl)methyl]-8-propanoyl-1,3,8-triazaspiro[4.5]decane-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O3/c1-2-14(22)20-9-7-17(8-10-20)15(23)21(16(24)19-17)11-12-3-5-13(18)6-4-12/h3-6H,2,7-11H2,1H3,(H,19,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIASGCNIXWIVQD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCC2(CC1)C(=O)N(C(=O)N2)CC3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
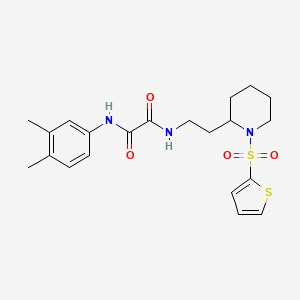

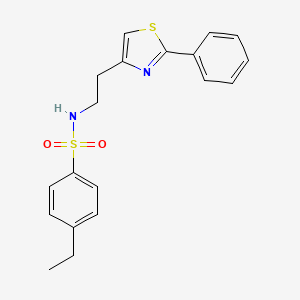

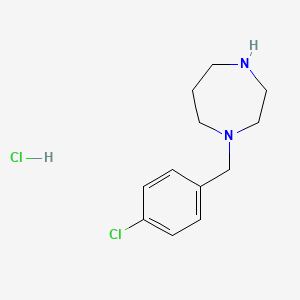
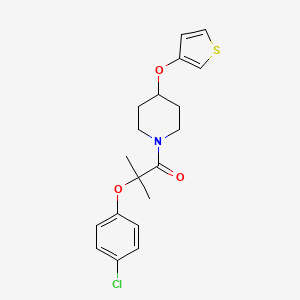
![2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-1-phenylethanone](/img/no-structure.png)


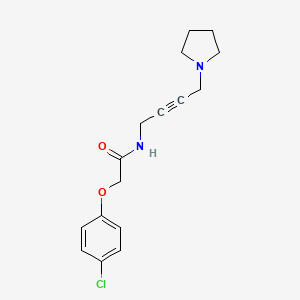
![2,3,4,5-Tetrahydrobenzo[b]oxepin-4-amine oxalate](/img/structure/B2392890.png)


